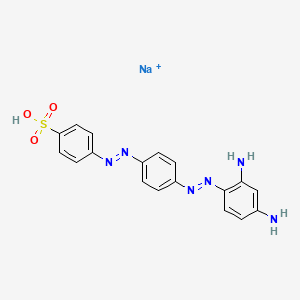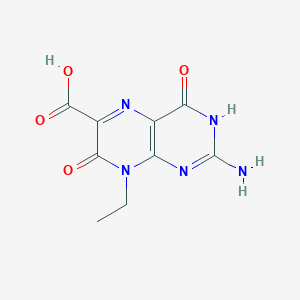
N-(morpholin-4-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(morpholin-4-yl)ethanesulfonamide is a chemical compound with the molecular formula C6H14N2O3S It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(morpholin-4-yl)ethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of morpholine with ethanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Morpholine and ethanesulfonyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may employ alternative solvents and bases to optimize the reaction conditions and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(morpholin-4-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which N-(morpholin-4-yl)ethanesulfonamide exerts its effects involves targeting specific molecular pathways. In cancer research, it has been shown to induce ferroptosis by increasing intracellular levels of reactive oxygen species (ROS) and iron, leading to lipid peroxidation and cell death . The compound interacts with the NRF2 pathway, a key regulator of cellular antioxidant responses, to mediate its effects.
Vergleich Mit ähnlichen Verbindungen
N-(morpholin-4-yl)ethanesulfonamide can be compared with other morpholine derivatives and sulfonamides:
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
N-(4-morpholinyl)propanesulfonamide: Similar structure but with a propyl group instead of an ethyl group.
N-(morpholin-4-yl)methanesulfonamide: Contains a methylene group instead of an ethylene group.
Uniqueness
This compound is unique due to its specific ability to induce ferroptosis in cancer cells by targeting the NRF2 pathway, which is not commonly observed in other similar compounds .
Eigenschaften
CAS-Nummer |
6357-89-7 |
|---|---|
Molekularformel |
C6H14N2O3S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
N-morpholin-4-ylethanesulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-2-12(9,10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
WGTXWTXIWHWWID-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)
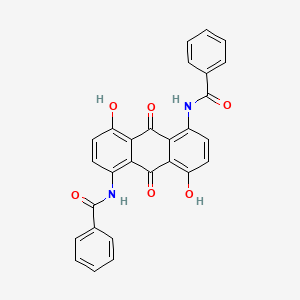

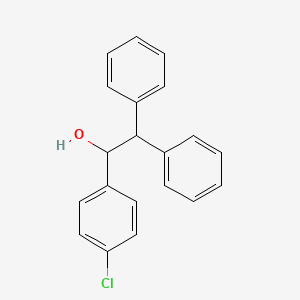
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
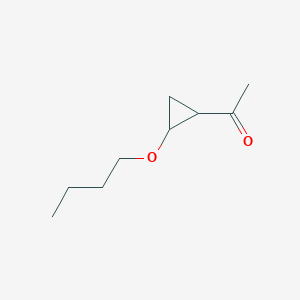
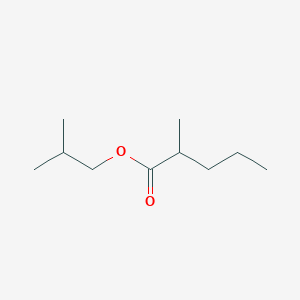
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
